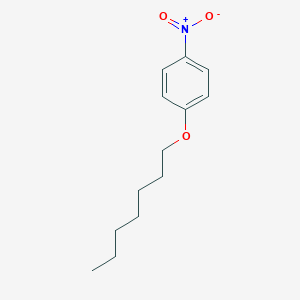

p-Nitrophenyl heptyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-heptoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDKYVSWJDZALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159483 | |

| Record name | p-Nitrophenyl heptyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-36-1 | |

| Record name | p-Nitrophenyl heptyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl heptyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Nitrophenyl Heptyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl heptyl ether is an organic chemical compound belonging to the class of aromatic ethers. Its structure, featuring a heptyl alkyl chain linked to a p-nitrophenyl group via an ether linkage, imparts specific chemical and physical properties that are of interest in various research and development applications, including as a potential intermediate in organic synthesis and for the study of enzyme kinetics. This technical guide provides a comprehensive overview of the known and estimated chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of relevant chemical pathways.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on data from homologous p-nitrophenyl alkyl ethers and computational models. The following tables summarize these key properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₉NO₃ | - |

| Molecular Weight | 237.29 g/mol | Calculated |

| CAS Number | 13565-36-1 | - |

| Appearance | Expected to be a solid or liquid at room temperature | Analogy to homologs |

| Melting Point | Estimated: 30-40 °C | Estimation based on homologs |

| Boiling Point | Estimated: >300 °C at 760 mmHg | Estimation based on homologs |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General solubility of ethers |

| logP (Octanol-Water Partition Coefficient) | Estimated: ~4.5 | Estimation |

Table 2: Estimated Spectroscopic Data for this compound

| Spectroscopy | Characteristic Features |

| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 6.9-8.2 ppm, characteristic of a para-substituted benzene ring. The doublet downfield corresponds to protons ortho to the nitro group. Alkyl Protons: A triplet for the -OCH₂- protons around δ 4.0 ppm. Multiplets for the other methylene groups between δ 1.2-1.8 ppm. A triplet for the terminal methyl group around δ 0.9 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 114-164 ppm. The carbon bearing the nitro group will be significantly deshielded. Alkyl Carbons: The -OCH₂- carbon signal around δ 69 ppm. Other methylene carbons between δ 22-32 ppm. The terminal methyl carbon around δ 14 ppm. |

| Infrared (IR) | C-O-C stretch (asymmetric): ~1250 cm⁻¹ C-O-C stretch (symmetric): ~1040 cm⁻¹ NO₂ stretch (asymmetric): ~1520 cm⁻¹ NO₂ stretch (symmetric): ~1345 cm⁻¹ C-H stretch (aromatic): ~3070 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 237 Key Fragments: Loss of the heptyl chain (m/z = 139, p-nitrophenoxide ion), fragmentation of the alkyl chain. |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the p-nitrophenyl group and the ether linkage.

-

Ether Cleavage: The ether bond can be cleaved under harsh conditions, for example, by strong acids like HBr or HI.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation is crucial for synthesizing amino-substituted aromatic compounds.

-

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This method is a reliable and widely used procedure for the synthesis of ethers. It involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.

Materials:

-

p-Nitrophenol

-

1-Bromoheptane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add 1-bromoheptane (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Williamson Ether Synthesis of this compound

The following diagram illustrates the reaction pathway for the synthesis of this compound via the Williamson ether synthesis.

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound.

p-Nitrophenyl Heptyl Ether (CAS: 13565-36-1): A Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and applications of p-Nitrophenyl Heptyl Ether, a valuable tool in enzyme kinetics and substrate specificity studies.

This technical guide provides a comprehensive overview of this compound (CAS number 13565-36-1), also known as 1-(heptyloxy)-4-nitrobenzene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a robust synthesis protocol, and its primary application as a chromogenic substrate in enzyme assays.

Core Chemical and Physical Properties

This compound is a nitrobenzene derivative characterized by a heptyl ether linkage at the para position. Its chemical structure facilitates its use as a substrate for various hydrolytic enzymes, where the enzymatic cleavage of the ether bond releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 13565-36-1 | - |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| IUPAC Name | 1-(heptyloxy)-4-nitrobenzene | - |

| Synonyms | p-Heptyloxynitrobenzene, Heptyl 4-nitrophenyl ether | [1] |

| Appearance | White to yellow to orange clear liquid | - |

| Purity | ≥98.0% | - |

| Calculated LogP | 4.6 | - |

| Calculated Boiling Point | 345.7 ± 32.0 °C at 760 mmHg | - |

| Calculated Melting Point | 29.5 ± 8.0 °C | - |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (phenoxide) with a primary alkyl halide.[2][3][4][5] In this case, p-nitrophenol is deprotonated with a strong base to form the p-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromoheptane.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from p-nitrophenol and 1-bromoheptane.

Materials:

-

p-Nitrophenol

-

1-Bromoheptane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromoheptane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield pure this compound.

-

References

- 1. Heptyl 4-nitrophenyl ether (CAS 13565-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to p-Nitrophenyl Heptyl Ether: Molecular Characteristics, Synthesis, and Application in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Nitrophenyl heptyl ether, a nitroaromatic compound with applications in biochemical research. This document details its molecular structure and weight, a representative synthesis protocol, and its utility as a substrate in enzymatic assays.

Core Molecular and Physical Properties

This compound, also known as 1-heptoxy-4-nitrobenzene, is characterized by a heptyl alkyl chain linked to a p-nitrophenyl group via an ether bond. The presence of the nitro group makes the compound a useful chromogenic substrate for various enzymatic reactions.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| IUPAC Name | 1-(heptyloxy)-4-nitrobenzene |

| CAS Numbers | 13569-23-8, 13565-36-1 |

| Canonical SMILES | CCCCCCCCOc1ccc(cc1)--INVALID-LINK--[O-] |

| Appearance | Predicted to be a solid or liquid |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of p-nitrophenol (sodium p-nitrophenoxide) reacts with a heptyl halide, such as heptyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

p-Nitrophenol

-

Sodium hydroxide (NaOH) or sodium hydride (NaH)

-

Heptyl bromide

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in the anhydrous solvent. To this solution, add one equivalent of a strong base like sodium hydride or sodium hydroxide to deprotonate the phenolic hydroxyl group, forming the sodium p-nitrophenoxide. The reaction mixture is typically stirred at room temperature until the evolution of hydrogen gas ceases (if using NaH) or the p-nitrophenol is fully dissolved and reacted.

-

Nucleophilic Substitution: To the freshly prepared sodium p-nitrophenoxide solution, add one equivalent of heptyl bromide dropwise at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is separated and washed successively with water, a dilute sodium hydroxide solution to remove any unreacted p-nitrophenol, and finally with brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

Application in Enzymatic Assays

p-Nitrophenyl ethers serve as valuable chromogenic substrates for detecting and quantifying the activity of various etherase enzymes. The enzymatic cleavage of the ether bond in this compound releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion. This ion exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

Experimental Protocol: Generic Etherase Assay

Materials:

-

This compound substrate stock solution (e.g., in DMSO or ethanol)

-

Assay buffer (the optimal pH and composition will depend on the specific enzyme)

-

Enzyme preparation (purified or as a cell lysate)

-

Stop solution (e.g., 0.1 M Sodium Carbonate or Sodium Hydroxide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents: Prepare the assay buffer and the stop solution. Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is crucial to ensure the substrate remains soluble in the final assay mixture.

-

Assay Setup: In a 96-well microplate, add the assay buffer and the enzyme preparation to the wells. Include appropriate controls such as a "no enzyme" control (blank) to account for any non-enzymatic hydrolysis of the substrate.

-

Initiation of Reaction: To start the enzymatic reaction, add the this compound substrate solution to each well. The plate is then incubated at the optimal temperature for the enzyme for a defined period (e.g., 10-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution to each well. The basic nature of the stop solution will also develop the yellow color of the p-nitrophenolate ion.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve of known concentrations of p-nitrophenol and is typically expressed in units, where one unit is the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under the specified conditions.

Role in Signaling Pathways

While this compound itself is not prominently documented as a direct participant in specific signaling pathways, it belongs to the broader class of ether lipids. Ether lipids are known to be integral components of cellular membranes and are involved in various signaling processes. They can influence the formation and stability of lipid rafts, which are microdomains rich in signaling molecules.[1] Furthermore, some ether lipids and their derivatives can act as second messengers or precursors for signaling molecules.[2][3][4][5] Therefore, the study of enzymes that metabolize synthetic ether lipids like this compound can provide insights into the broader physiological roles of endogenous ether lipids and their regulation.

References

Technical Guide: Physicochemical Properties of 1-Heptoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-heptoxy-4-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this guide leverages data from a homologous series of 1-alkoxy-4-nitrobenzenes to provide well-founded estimations of its key properties. This document includes a detailed, generalized experimental protocol for its synthesis via the Williamson ether synthesis, predicted spectroscopic data with interpretations, and a summary of its core physicochemical parameters. The information is presented to support research and development activities where 1-heptoxy-4-nitrobenzene may be considered as a chemical intermediate or a target molecule.

Introduction

1-Heptoxy-4-nitrobenzene is an aromatic ether derivative. Aromatic nitro compounds are a well-established class of molecules with diverse applications in the chemical and pharmaceutical industries, often serving as precursors for the synthesis of amines, which are crucial building blocks for dyes, agrochemicals, and active pharmaceutical ingredients. The introduction of a heptoxy group can significantly influence the molecule's lipophilicity, solubility, and potential biological activity, making it a compound of interest in medicinal chemistry and materials science. This guide aims to fill the existing data gap by providing a detailed profile of 1-heptoxy-4-nitrobenzene.

Physicochemical Properties

The physical properties of 1-heptoxy-4-nitrobenzene have been estimated based on the trends observed in the homologous series of 1-alkoxy-4-nitrobenzenes. As the length of the alkyl chain increases, a predictable effect on melting point, boiling point, and density is observed.

| Property | 1-Methoxy-4-nitrobenzene | 1-Ethoxy-4-nitrobenzene | 1-Propoxy-4-nitrobenzene | 1-Butoxy-4-nitrobenzene | 1-Hexyloxy-4-nitrobenzene | 1-Heptoxy-4-nitrobenzene (Estimated) |

| CAS Number | 100-17-4 | 100-29-8 | 7244-77-1 | 7244-78-2 | 15440-98-9 | Not Available |

| Molecular Formula | C₇H₇NO₃ | C₈H₉NO₃ | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ | C₁₂H₁₇NO₃ | C₁₃H₁₉NO₃ |

| Molecular Weight ( g/mol ) | 153.14 | 167.16 | 181.19 | 195.22 | 223.27 | 237.29 |

| Melting Point (°C) | 51-53 | 56-60 | 15 | 31 | 23-26 | ~20-25 |

| Boiling Point (°C) | 260 | 283 | 295-297 | 308 | Not Available | ~320-330 |

| Density (g/cm³) | 1.23 | 1.2 | 1.14 | 1.116 | Not Available | ~1.09-1.11 |

Note: The estimated values for 1-heptoxy-4-nitrobenzene are derived from the trends observed in the provided data for the homologous series. The melting point shows a less regular trend, as is common with increasing alkyl chain length due to packing effects in the crystal lattice. The boiling point and density, however, show a more consistent trend.

Synthesis of 1-Heptoxy-4-nitrobenzene

The most common and efficient method for the synthesis of 1-heptoxy-4-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) is reacted with a 1-haloheptane (e.g., 1-bromoheptane or 1-iodoheptane).

General Experimental Protocol

Materials:

-

4-Nitrophenol

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

1-Bromoheptane (or 1-iodoheptane)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent

-

Diethyl ether or ethyl acetate for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF).

-

To this solution, add a slight excess of a base such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) to deprotonate the phenolic hydroxyl group and form the sodium 4-nitrophenoxide in situ.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Etherification: Add 1-bromoheptane (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-heptoxy-4-nitrobenzene.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 1-heptoxy-4-nitrobenzene.

Predicted Spectroscopic Data

The following spectroscopic data for 1-heptoxy-4-nitrobenzene is predicted based on the analysis of its structural features and comparison with its shorter-chain analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-heptoxy-4-nitrobenzene is expected to show characteristic signals for the aromatic protons and the heptoxy chain.

-

Aromatic Protons: The aromatic region will display an AA'BB' system due to the para-substitution. Two doublets are expected:

-

A doublet around δ 8.15-8.25 ppm corresponding to the two aromatic protons ortho to the nitro group (deshielded).

-

A doublet around δ 6.90-7.00 ppm corresponding to the two aromatic protons ortho to the heptoxy group (shielded).

-

-

Heptoxy Chain Protons:

-

A triplet around δ 4.00-4.10 ppm for the two protons of the methylene group directly attached to the oxygen atom (-OCH₂-).

-

A multiplet (likely a quintet) around δ 1.75-1.85 ppm for the two protons of the second methylene group (-OCH₂CH ₂-).

-

A broad multiplet in the range of δ 1.20-1.50 ppm for the remaining eight protons of the methylene groups in the middle of the chain.

-

A triplet around δ 0.85-0.95 ppm for the three protons of the terminal methyl group (-CH₃).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

-

Aromatic Carbons:

-

A signal around δ 164-165 ppm for the aromatic carbon attached to the oxygen atom (C-O).

-

A signal around δ 141-142 ppm for the aromatic carbon attached to the nitro group (C-NO₂).

-

A signal around δ 125-126 ppm for the two aromatic carbons ortho to the nitro group.

-

A signal around δ 114-115 ppm for the two aromatic carbons ortho to the heptoxy group.

-

-

Heptoxy Chain Carbons:

-

A signal around δ 68-70 ppm for the methylene carbon attached to the oxygen atom (-OCH₂-).

-

Signals in the range of δ 22-32 ppm for the other methylene carbons in the chain. The exact chemical shifts will vary slightly depending on their position.

-

A signal around δ 14 ppm for the terminal methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H stretching: A weak to medium band around 3050-3150 cm⁻¹ .

-

Aliphatic C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ .

-

Nitro Group (NO₂) stretching: Two strong and characteristic bands:

-

Asymmetric stretching around 1510-1530 cm⁻¹ .

-

Symmetric stretching around 1340-1350 cm⁻¹ .

-

-

Aromatic C=C stretching: Medium to weak bands in the region of 1450-1600 cm⁻¹ .

-

C-O-C (Ether) stretching: A strong band around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1050 cm⁻¹ (symmetric stretch).

-

Aromatic C-H out-of-plane bending: A strong band around 840-860 cm⁻¹ , characteristic of 1,4-disubstituted benzene rings.

Safety and Handling

As with all nitroaromatic compounds, 1-heptoxy-4-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may be absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound, such as 1-butoxy-4-nitrobenzene, until specific data for the heptoxy derivative becomes available.

Conclusion

This technical guide provides a detailed physicochemical profile of 1-heptoxy-4-nitrobenzene based on extrapolated data from its homologous series. The provided information on its synthesis, estimated physical properties, and predicted spectroscopic data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The established trends and the generalized experimental protocol offer a solid foundation for the synthesis and characterization of this and other related long-chain alkoxy-nitrobenzene derivatives. Further experimental validation of these properties is encouraged to build upon the foundational data presented herein.

p-Heptyloxynitrobenzene solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of p-heptyloxynitrobenzene in water and common organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicting its solubility based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another. The overall process of dissolution involves overcoming solute-solute and solvent-solvent interactions, which is compensated by the formation of new solute-solvent interactions.

p-Heptyloxynitrobenzene possesses a dual nature in its structure:

-

A polar aromatic head: The nitrobenzene group (-C₆H₄NO₂) is polar due to the electronegativity difference between the nitrogen and oxygen atoms of the nitro group, creating a dipole moment.

-

A nonpolar aliphatic tail: The heptyloxy group (-OC₇H₁₅) consists of a seven-carbon alkyl chain, which is nonpolar and exhibits weak van der Waals forces (specifically, London dispersion forces).

The presence of this long nonpolar tail is expected to have a dominant effect on the molecule's overall solubility characteristics.

Predicted Solubility Profile

Based on its chemical structure, the solubility of p-heptyloxynitrobenzene can be predicted as follows:

-

Water: The molecule is expected to have very low solubility in water. While the nitro group can participate in dipole-dipole interactions with water molecules, the large, hydrophobic heptyl chain will significantly hinder its ability to dissolve in a polar solvent like water. The hydrophobic effect, where nonpolar molecules are excluded from the hydrogen-bonding network of water, will be the predominant factor.

-

Organic Solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): p-Heptyloxynitrobenzene is predicted to be highly soluble in nonpolar solvents. The nonpolar heptyl tail will readily interact with these solvents through London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is expected in these solvents. While the solvents are polar, they can also engage in van der Waals interactions with the nonpolar part of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in short-chain alcohols is likely to be moderate. These solvents have both polar hydroxyl groups and nonpolar alkyl chains. The solubility will be a balance between the favorable interactions of the nitro group with the hydroxyl group of the alcohol and the interactions of the heptyl chain with the alkyl part of the alcohol. As the alkyl chain length of the alcohol solvent increases, the solubility of p-heptyloxynitrobenzene is expected to increase.

-

Quantitative Solubility Data

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility |

| Aqueous | Water | Very Low |

| Nonpolar | Hexane, Toluene | High |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High |

| Polar Protic | Ethanol, Methanol | Moderate |

Experimental Protocol for Solubility Determination

The following is a generalized and robust gravimetric method for determining the solubility of a solid compound like p-heptyloxynitrobenzene in a given solvent. This method is reliable and relies on fundamental laboratory techniques.

4.1. Materials and Equipment

-

p-Heptyloxynitrobenzene (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of p-heptyloxynitrobenzene to a pre-weighed vial containing a known volume or mass of the chosen solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The exact time may need to be determined empirically.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

-

-

Determination of Solute Mass:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

-

Record the exact volume or mass of the supernatant transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the container with the dried solute.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant (L))

Alternatively, if the mass of the supernatant was measured:

Solubility ( g/100g solvent) = (Mass of dried solute (g)) / (Mass of solvent in the supernatant (g)) * 100

The mass of the solvent in the supernatant can be calculated by subtracting the mass of the dried solute from the initial mass of the supernatant.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Unveiling the Potential of p-Nitrophenyl Heptyl Ether in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrophenyl heptyl ether, a member of the p-nitrophenyl ether family, represents a promising yet underexplored tool in the realm of biochemistry and drug discovery. While direct applications are not yet extensively documented, its structural characteristics strongly suggest its utility as a chromogenic substrate, particularly for cytochrome P450 (CYP450) enzymes. This technical guide consolidates the theoretical framework supporting its potential applications, provides detailed hypothetical experimental protocols for its validation, and presents a clear workflow for its integration into research and drug development pipelines. The central hypothesis is that this compound can serve as a specific and measurable substrate for CYP450-mediated O-dealkylation reactions, releasing the chromogenic compound p-nitrophenol. This would enable a continuous and straightforward spectrophotometric assay for monitoring enzyme activity and screening for potential inhibitors.

Introduction: The Promise of p-Nitrophenyl Derivatives in Enzyme Assays

p-Nitrophenyl-derivatized molecules are widely employed in biochemistry as versatile chromogenic substrates for a variety of enzymes, including esterases, lipases, and phosphatases.[1][2] The enzymatic cleavage of these substrates liberates p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate anion, a distinct yellow-colored compound with a maximum absorbance around 405-415 nm.[1][3] This property allows for a simple and continuous colorimetric assay to determine enzyme kinetics and to screen for enzyme inhibitors.

While p-nitrophenyl esters are well-established for hydrolases, the potential of p-nitrophenyl ethers in probing the activity of oxidative enzymes, such as cytochrome P450s, remains a compelling area for investigation. This compound, with its seven-carbon alkyl chain, is an ideal candidate for studying the O-dealkylation activity of various CYP450 isoforms.

Potential Application: A Novel Chromogenic Substrate for Cytochrome P450 Enzymes

The primary hypothesized application of this compound is as a substrate for cytochrome P450 enzymes. CYP450s are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs.[4] One of the common reactions catalyzed by CYP450s is O-dealkylation.[5][6]

The proposed enzymatic reaction involves the CYP450-mediated hydroxylation of the carbon atom adjacent to the ether oxygen of this compound. This results in the formation of an unstable hemiacetal intermediate, which then non-enzymatically decomposes to yield p-nitrophenol and heptanal.[5][6] The production of p-nitrophenol can be quantified spectrophotometrically, providing a direct measure of CYP450 activity.

Proposed Signaling Pathway: Cytochrome P450 Catalytic Cycle for O-dealkylation

The O-dealkylation of this compound is proposed to follow the general catalytic cycle of cytochrome P450 enzymes. This intricate process involves the activation of molecular oxygen and its insertion into the substrate.

Caption: Proposed cytochrome P450 catalytic cycle for the O-dealkylation of this compound.

Data Presentation: Quantifying Enzyme-Substrate Interactions

Should experimental validation confirm the utility of this compound as a CYP450 substrate, the following tables provide a template for the presentation of key quantitative data.

Table 1: Michaelis-Menten Kinetic Parameters

| Cytochrome P450 Isoform | Km (µM) | Vmax (nmol/min/mg protein) | kcat (min-1) | kcat/Km (M-1min-1) |

| CYP3A4 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| CYP2D6 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| CYP2C9 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| CYP1A2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| CYP2E1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Inhibitor Screening Data

| Test Compound | Target CYP450 Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Inhibitor 1 | CYP3A4 | Data to be determined | Data to be determined | e.g., Competitive |

| Inhibitor 2 | CYP2D6 | Data to be determined | Data to be determined | e.g., Non-competitive |

| Inhibitor 3 | CYP2C9 | Data to be determined | Data to be determined | e.g., Uncompetitive |

| Inhibitor 4 | CYP1A2 | Data to be determined | Data to be determined | e.g., Mixed |

| Inhibitor 5 | CYP2E1 | Data to be determined | Data to be determined | e.g., Mechanism-based |

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key experiments required to validate and utilize this compound as a biochemical tool.

General Experimental Workflow

Caption: A generalized workflow for assessing CYP450 activity using this compound.

Protocol for Determining Michaelis-Menten Kinetics

Objective: To determine the Km and Vmax of a specific CYP450 isoform for this compound.

Materials:

-

Recombinant human CYP450 enzyme (e.g., CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

This compound (in a suitable organic solvent like acetonitrile or DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

-

p-Nitrophenol standard

-

Quenching solution (e.g., 2N NaOH or acetonitrile)

Procedure:

-

Prepare a p-nitrophenol standard curve: Prepare serial dilutions of p-nitrophenol in the reaction buffer containing the quenching solution. Measure the absorbance at 405 nm to generate a standard curve.

-

Set up the reaction mixture: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, the CYP450 enzyme, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Quench the reaction: Stop the reaction by adding the quenching solution.

-

Measure absorbance: Read the absorbance of each well at 405 nm.

-

Data analysis: Convert absorbance values to the concentration of p-nitrophenol produced using the standard curve. Plot the reaction velocity (nmol/min/mg protein) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Inhibitor Screening

Objective: To determine the IC50 of a test compound for a specific CYP450 isoform using this compound as the substrate.

Materials:

-

Same as in section 4.2

-

Test inhibitor compound dissolved in a suitable solvent

Procedure:

-

Set up the reaction mixture: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, the CYP450 enzyme, this compound at a concentration near its Km, and varying concentrations of the test inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for a time that results in approximately 10-20% substrate turnover in the uninhibited control.

-

Quench the reaction: Stop the reaction by adding the quenching solution.

-

Measure absorbance: Read the absorbance of each well at 405 nm.

-

Data analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound holds significant, albeit currently theoretical, promise as a valuable tool for researchers in biochemistry and drug development. Its potential as a chromogenic substrate for cytochrome P450 enzymes could facilitate high-throughput screening of drug candidates for potential metabolic liabilities and drug-drug interactions. The experimental protocols outlined in this guide provide a clear roadmap for the validation and implementation of this compound in the laboratory. Future research should focus on the synthesis and purification of this compound, followed by systematic testing against a panel of CYP450 isoforms to elucidate its substrate specificity and kinetic parameters. Such studies will be instrumental in establishing this compound as a standard reagent in the biochemist's toolkit.

References

The Core Mechanism of Enzymatic Cleavage of p-Nitrophenyl Heptyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the enzymatic cleavage of p-Nitrophenyl heptyl ether, a process of significant interest in drug metabolism and biocatalysis. While direct kinetic data for this specific substrate is not extensively available in published literature, this document extrapolates from the well-established mechanisms of analogous compounds and the general principles of ether cleavage by key enzyme families. The primary focus is on the O-dealkylation reaction catalyzed by cytochrome P450 enzymes, the most probable metabolic pathway.

Core Mechanism: Cytochrome P450-Mediated O-Dealkylation

The enzymatic cleavage of this compound is predominantly categorized as an O-dealkylation reaction, a common metabolic pathway for xenobiotics containing ether linkages.[1][2] This oxidative process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases.[1][2][3]

The consensus mechanism involves a two-step hydrogen atom abstraction/oxygen rebound process:[4]

-

Hydrogen Atom Abstraction: The activated iron-oxo species of the CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon of the heptyl group). This generates a transient carbon radical.[4]

-

Oxygen Rebound: The hydroxyl group from the enzyme's active site then "rebounds" to the carbon radical, forming an unstable hemiacetal intermediate.[4]

-

Non-Enzymatic Decomposition: The hemiacetal intermediate is unstable and spontaneously decomposes non-enzymatically into its constituent aldehyde (heptanal) and phenol (p-nitrophenol).[4]

The release of p-nitrophenol, a chromogenic compound, is the basis for the spectrophotometric monitoring of this reaction.[5][6]

Quantitative Data Presentation

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by Various Enzymes

| Enzyme | Substrate | K_m_ (M) | V_max_ (µmol/min/mg or other units) | Source |

| Sub1 (a suberinase) | p-Nitrophenyl butyrate | 5.7 x 10⁻⁴ | 2.36 mol/g/min | [5] |

| Bacillus pumilus Lipase A | p-Nitrophenyl butyrate | Not specified | Activation free energy: 15.3 kcal/mol | |

| Carboxylesterase | p-Nitrophenyl acetate | 0.83 x 10⁻³ | Not specified | [7] |

| α-Chymotrypsin | p-Nitrophenyl acetate | 3.40 x 10⁻³ | 2.38 s⁻¹ (k_cat_) | [8] |

| Alkaline Phosphatase (Bacillus subtilis) | p-Nitrophenyl phosphate | 2.74 x 10⁻³ | 3299 U/L | [9] |

Experimental Protocols

This section provides a detailed, generalized methodology for determining the kinetic parameters of this compound cleavage, adapted from standard protocols for similar p-nitrophenyl-based substrates.

Spectrophotometric Assay for this compound Cleavage

This protocol is designed to monitor the enzymatic cleavage of this compound by measuring the rate of formation of the product, p-nitrophenol, which has a distinct absorbance maximum at approximately 405-420 nm under alkaline conditions.

Materials:

-

This compound (substrate)

-

Enzyme source (e.g., human liver microsomes, recombinant CYP enzyme)

-

NADPH (cofactor for CYP enzymes)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

Organic solvent for substrate stock (e.g., methanol, ethanol, or DMSO)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well plates or cuvettes

-

Incubator/water bath

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid enzyme inhibition.[3]

-

Prepare the buffer solution at the desired pH (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a stock solution of NADPH in buffer.

-

Dilute the enzyme preparation to the desired concentration in the buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the buffer, enzyme solution, and varying concentrations of the this compound substrate.

-

Include a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis.[10]

-

Include a "no-substrate" control to establish the baseline absorbance.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding NADPH to the wells/cuvettes.

-

Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of p-nitrophenol at the assay pH (e.g., 405 nm).

-

-

Data Acquisition and Analysis:

-

Record the absorbance at regular time intervals for a set duration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 2. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ispub.com [ispub.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of p-Nitrophenyl Heptyl Ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for p-Nitrophenyl heptyl ether and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, all handling and safety procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound (CAS No. 13565-36-1) is an organic chemical compound belonging to the family of nitrophenyl ethers.[1] Compounds in this class are utilized in various chemical syntheses and research applications.[2][3] Given the presence of a p-nitrophenyl group, this compound and its potential metabolites warrant careful handling due to the known toxicity of related nitrophenolic compounds.[4] This guide provides a comprehensive overview of the known properties, safe handling procedures, and emergency protocols for this compound, based on data from analogous chemical structures.

Physical and Chemical Properties

Quantitative data for this compound and its closely related analogs are summarized below for comparative purposes.

| Property | Value for this compound | Value for Related Compounds | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | C₈H₉NO₃ (Ethyl p-nitrophenyl ether) | [1][5] |

| Molecular Weight | 237.29 g/mol | 167.16 g/mol (Ethyl p-nitrophenyl ether) | [5] |

| Appearance | White to yellow to orange clear liquid | Light yellow crystals (Ethyl p-nitrophenyl ether) | [5][6] |

| Melting Point | Not available | 58-60 °C (Ethyl p-nitrophenyl ether) | [5] |

| Boiling Point | Not available | 283 °C (Ethyl p-nitrophenyl ether) | [5] |

| Solubility | Insoluble in water.[7] Soluble in organic solvents like ethanol. | Slightly soluble in water; soluble in ether, hot ethanol, and hot petroleum ether (Ethyl p-nitrophenyl ether).[5] | [5][7] |

| CAS Number | 13565-36-1 | 100-29-8 (Ethyl p-nitrophenyl ether) | [1][5] |

Hazard Identification and Toxicology Summary

While specific toxicological data for this compound is limited, the hazards can be inferred from related compounds such as p-nitrophenol and other nitrophenyl ethers. The primary hazards are associated with the nitrophenol moiety.

| Hazard | Description | Source |

| Acute Toxicity (Oral) | Toxic if swallowed. | [8] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | [8] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | [8] |

| Skin Irritation | May cause skin irritation. Some evidence suggests it can cause skin inflammation upon contact. | [9][10] |

| Eye Irritation | May cause eye irritation, potentially leading to chemical conjunctivitis and corneal damage. | [9] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [8] |

| Aquatic Toxicity | Toxic to aquatic life. | [8] |

Toxicological Profile of Related Compounds: Studies on nitrophenols indicate potential for adverse health effects. For instance, p-nitrophenol is known to be toxic and can cause irritation.[11] Animal studies on related compounds have shown various effects, including impacts on body weight and fetal death at high doses.[12] Inhalation of vapors of similar compounds may cause drowsiness and dizziness.[10]

Experimental Protocols and Handling Procedures

The following protocols are based on general best practices for handling potentially hazardous chemicals and procedures for synthesizing and handling similar nitrophenyl ethers.[13][14][15]

Personal Protective Equipment (PPE)

A mandatory PPE protocol should be followed at all times when handling this compound.

Caption: Mandatory Personal Protective Equipment for handling this compound.

General Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][16]

-

Personal Hygiene: Avoid all personal contact, including inhalation of vapors.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]

Spill and Waste Disposal Protocol

In the event of a spill, follow these procedures.

Caption: Workflow for responding to a spill of this compound.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

First Aid Measures

The following first aid measures are based on information for structurally similar and potentially more hazardous nitrophenolic compounds.[8][9]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Logical Workflow for Safe Laboratory Use

The following diagram illustrates a logical workflow for the safe use of this compound in a research setting.

Caption: A three-stage logical workflow for the safe laboratory use of this compound.

Conclusion

This compound should be handled with care, assuming it possesses hazards similar to other p-nitrophenyl derivatives. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. Researchers should always stay informed of any new safety data that becomes available for this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Heptyl 4-nitrophenyl ether (CAS 13565-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-Heptyloxy-4-nitrobenzene | 13565-36-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. NITROFEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]

- 15. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

The Synthesis and Application of p-Nitrophenyl Ethers: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and multifaceted applications of p-nitrophenyl ethers and their derivatives in research and development.

The p-nitrophenyl ether moiety and its related derivatives, including esters and phosphates, represent a cornerstone in various scientific disciplines. From their foundational role in the development of synthetic chemistry to their indispensable use as probes in enzymology and their application in agriculture and modern drug discovery, these compounds have a rich history. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of p-nitrophenyl ethers, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The story of p-nitrophenyl ethers is intrinsically linked to the advent of organic chemistry in the 19th century. The prerequisite for any p-nitrophenyl compound is the synthesis of p-nitrophenol, which emerged from early research into the nitration of aromatic compounds. Phenol, due to the activating effect of the hydroxyl group, readily undergoes nitration.[1] Early methods using dilute nitric acid at room temperature were known to produce a mixture of o-nitrophenol and p-nitrophenol.[2]

The synthesis of the ether linkage itself was revolutionized by two key named reactions:

-

Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this SN2 reaction between an alkoxide and an alkyl halide became a fundamental and versatile method for preparing ethers.[2][3] This reaction is readily applicable to the synthesis of p-nitrophenyl ethers by reacting p-nitrophenoxide with an appropriate alkyl halide. The development of this reaction was pivotal as it helped to definitively establish the structure of ethers.[3]

-

Ullmann Condensation (1901): Discovered by Fritz Ullmann, this reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine.[4] It is particularly useful for forming diaryl ethers, and the synthesis of p-nitrophenyl phenyl ether from p-nitrochlorobenzene and phenol is a classic example of this method.[5][6]

The utility of the p-nitrophenyl group expanded significantly in the mid-20th century. Its strong electron-withdrawing nature makes the ether, and particularly the ester and phosphate, linkages susceptible to nucleophilic attack and enzymatic cleavage. This property, combined with the chromogenic nature of the released p-nitrophenolate ion under alkaline conditions, paved the way for its widespread use in biochemical assays.

Synthesis of p-Nitrophenyl Ethers

The two primary historical methods for synthesizing p-nitrophenyl ethers remain central to their preparation today, with modern advancements improving efficiency and scope.

Williamson Ether Synthesis

This method involves the deprotonation of p-nitrophenol to form the p-nitrophenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

General Reaction: p-NO₂-C₆H₄-OH + Base → p-NO₂-C₆H₄-O⁻ p-NO₂-C₆H₄-O⁻ + R-X → p-NO₂-C₆H₄-O-R + X⁻

Ullmann Condensation

This method is ideal for the synthesis of diaryl ethers and involves the reaction of a p-nitrophenyl halide with a phenoxide, catalyzed by copper.

General Reaction: p-NO₂-C₆H₄-X + Ar-O⁻ K⁺ --(Cu catalyst)--> p-NO₂-C₆H₄-O-Ar + KX

Below is a generalized workflow for these synthetic approaches.

Applications in Research and Development

The unique chemical properties of p-nitrophenyl derivatives have led to their widespread use in several key areas.

Chromogenic Substrates in Enzyme Assays

The most prominent application of p-nitrophenyl derivatives is as chromogenic substrates for various hydrolytic enzymes. The principle relies on the enzymatic cleavage of a phosphate or ester bond, releasing p-nitrophenol. In a basic medium (pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance around 405 nm. The rate of color formation is directly proportional to the enzyme's activity.

-

p-Nitrophenyl Phosphate (pNPP): The gold standard for assaying alkaline and acid phosphatases.[7] Its use was popularized by Bessey et al. in 1946 for measuring alkaline phosphatase activity in serum.[8]

-

p-Nitrophenyl Esters (Acetate, Butyrate, Palmitate, etc.): A versatile class of substrates used to measure the activity of esterases and lipases.[5][9] The choice of the fatty acid chain length allows for probing the substrate specificity of different lipases.[6][10]

Herbicides

In the mid-20th century, diphenyl ethers, including p-nitrophenyl ethers, were discovered to have potent herbicidal activity.[11] One of the most well-known examples is Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether). These herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid oxidative damage and cell death in susceptible plants.[12] Due to concerns about its carcinogenicity, the use of Nitrofen has been banned in many countries since the 1990s.[13]

Drug Discovery and Medicinal Chemistry

The p-nitrophenyl ether scaffold continues to be relevant in modern drug development. Its rigid structure and specific electronic properties can be exploited in the design of enzyme inhibitors and other therapeutic agents.

-

Enzyme Inhibitors: Researchers have designed novel p-nitrophenyl hydrazones as multi-target inhibitors of enzymes like COX-2 and 5-LOX, aiming to develop anti-inflammatory agents with improved side-effect profiles.[14][15]

-

Immuno-oncology: Nitrophenyl ether compounds have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key checkpoint in the immune system that tumors exploit to evade detection.[16]

-

Synthetic Intermediates: The p-nitrophenyl group can serve as a reactive handle in the synthesis of more complex molecules. For example, 4-nitrophenyl phenyl ether is a building block in the synthesis of various pharmaceuticals and agrochemicals.[17]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of p-nitrophenyl derivatives.

Table 1: Physicochemical and Activity Data for Nitrofen Herbicide

| Property | Value | Reference |

| IUPAC Name | 2,4-Dichloro-1-(4-nitrophenoxy)benzene | [13] |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [13] |

| Molar Mass | 284.09 g·mol⁻¹ | [13] |

| Melting Point | 64–71 °C (Technical) | [13] |

| Water Solubility | 0.7-1.2 mg/L at 22 °C | [13] |

| Mechanism of Action | Protoporphyrinogen oxidase inhibitor | [12] |

| Carcinogenicity | IARC Group 2B (Possibly carcinogenic) | [13] |

Table 2: Kinetic Parameters of Enzymes with p-Nitrophenyl Substrates

| Enzyme | Substrate | Buffer/pH | K_m_ | V_max_ | Reference |

| Calf Intestinal Alkaline Phosphatase | pNPP | 100 mM Glycine-NaOH, pH 9.5 | 0.4 mM | 1.6 µmol·min⁻¹·unit⁻¹ | [18][19] |

| Calf Intestinal Alkaline Phosphatase | pNPP | 50 mM Tris-HCl, pH 11.0 | 0.76 mM | 3.12 µmol·min⁻¹·unit⁻¹ | [18][19] |

| E. coli Alkaline Phosphatase | pNPP | - | 0.033 M | 1.67 mg⁻¹·min⁻¹ | [20] |

| Honey Bee Esterase | p-Nitrophenyl Acetate | - | 2.27 x 10⁻⁵ M | 2.48 x 10⁻⁸ mol·s⁻¹·mg⁻¹ | |

| Megachile rotundata Esterase | p-Nitrophenyl Acetate | - | 1.24 x 10⁻⁴ M | 2.29 x 10⁻⁹ mol·s⁻¹·mg⁻¹ | [9] |

| T. lanuginosus Lipase | p-Nitrophenyl Butyrate | - | - | 0.95 U/mg protein | [6] |

| T. lanuginosus Lipase | p-Nitrophenyl Octanoate | - | - | 1.1 U/mg protein | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of p-nitrophenyl ethers in research.

Synthesis of p-Nitrophenyl Phenyl Ether (Ullmann Condensation)

This protocol is adapted from classic Ullmann condensation procedures.[5]

Materials:

-

4-Chloronitrobenzene

-

Phenol

-

Potassium hydroxide (KOH)

-

Copper powder (catalyst)

-

High-boiling polar solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

-

In a flask equipped with a reflux condenser and mechanical stirrer, dissolve phenol and KOH in DMF to form potassium phenoxide.

-

Add 4-chloronitrobenzene and a catalytic amount of copper powder to the mixture.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water to precipitate the crude product.

-

Filter the solid product, wash thoroughly with water to remove salts, and dry.

-

Purify the crude p-nitrophenyl phenyl ether by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Lipase Activity Assay using p-Nitrophenyl Butyrate

This protocol provides a general method for determining lipase activity in a microplate format.

Materials:

-

p-Nitrophenyl butyrate (pNPB)

-

Isopropanol or another suitable organic solvent

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% Triton X-100

-

Lipase enzyme solution

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve pNPB in isopropanol to a concentration of 50 mM. This stock solution should be stored protected from light.

-

Prepare Working Substrate Solution: Dilute the pNPB stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Vortex thoroughly to ensure proper dispersion of the substrate.

-

Assay Setup:

-

Add 180 µL of the working substrate solution to each well of the microplate.

-

Include blank wells containing 180 µL of working substrate solution and 20 µL of buffer instead of the enzyme.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37 °C) for 5 minutes.

-

-

Initiate Reaction: Add 20 µL of the lipase enzyme solution (appropriately diluted) to the wells to start the reaction.

-

Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculation: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot. Convert this rate to enzyme activity (U/mL) using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay (ε ≈ 18,000 M⁻¹cm⁻¹).

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]

- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. The kinetics and inhibition of p-nitrophenylacetate-hydrolysing esterases in a solitary bee, Megachile rotundata (Fab.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nitrofen - Wikipedia [en.wikipedia.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. chemimpex.com [chemimpex.com]

- 17. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. p-Nitrophenylacetate hydrolysis by honey bee esterases: kinetics and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of p-Nitrophenyl Heptyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of p-nitrophenyl heptyl ether from p-nitrophenol and 1-bromoheptane via the Williamson ether synthesis. This method is a reliable and straightforward approach for the preparation of aryl alkyl ethers. The protocol includes detailed experimental procedures, a summary of quantitative data, and characterization details for the final product.

Introduction

p-Nitrophenyl ethers are a class of compounds with applications in various fields of chemical and pharmaceutical research. The ether linkage is a common motif in many biologically active molecules and functional materials. The Williamson ether synthesis is a classic and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile to displace a halide from an alkyl halide. Due to the acidity of the phenolic proton, p-nitrophenol is readily converted to its corresponding phenoxide, which can then be alkylated with a suitable alkyl halide, such as 1-bromoheptane. The use of a primary alkyl halide minimizes the potential for competing elimination reactions.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction. In the first step, the phenolic proton of p-nitrophenol is abstracted by a base, typically a carbonate or hydroxide, to form the p-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromoheptane and displacing the bromide ion to form the desired ether product.

General Reaction Scheme:

O₂N-C₆H₄-OH + CH₃(CH₂)₆Br + Base → O₂N-C₆H₄-O-(CH₂)₆CH₃ + Base·HBr

Data Presentation

The following table summarizes the reagents used and the expected product characteristics for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| p-Nitrophenol | 1.0 eq |

| 1-Bromoheptane | 1.2 eq |

| Potassium Carbonate (K₂CO₃) | 2.0 eq |

| Solvent | Acetonitrile |

| Reaction Temperature | 80 °C |

| Reaction Time | 6-8 hours |

| Product | This compound |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| Appearance | Expected to be a solid or oil |

| Expected Yield | 85-95% |

| Characterization Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20 (d, 2H), 6.95 (d, 2H), 4.05 (t, 2H), 1.82 (m, 2H), 1.48-1.25 (m, 8H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.2, 141.6, 125.9, 114.5, 69.8, 31.7, 29.0, 28.9, 25.9, 22.6, 14.0 |